molecular formula C9H18O B14473171 2-Octen-4-ol, 2-methyl- CAS No. 65885-49-6

2-Octen-4-ol, 2-methyl-

Cat. No.: B14473171
CAS No.: 65885-49-6
M. Wt: 142.24 g/mol
InChI Key: PNLIZTGZMGUPNP-UHFFFAOYSA-N
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Description

2-Octen-4-ol, 2-methyl- is an organic compound with the molecular formula C9H18O. It is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octen-4-ol, 2-methyl- can be achieved through several methods. One common approach involves the reaction of 2-octenal with a suitable reducing agent to yield the desired alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of 2-Octen-4-ol, 2-methyl- may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert the corresponding aldehyde or ketone into the alcohol. The reaction is carried out in specialized reactors designed to handle the required pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Octen-4-ol, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Octen-4-one, 2-methyl- or 2-Octenoic acid, 2-methyl-.

    Reduction: 2-Octanol, 2-methyl-.

    Substitution: 2-Octen-4-chloride, 2-methyl-.

Scientific Research Applications

2-Octen-4-ol, 2-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Octen-4-ol, 2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octen-4-ol, 2-methyl- is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in various chemical and biological contexts .

Properties

CAS No.

65885-49-6

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-methyloct-2-en-4-ol

InChI

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h7,9-10H,4-6H2,1-3H3

InChI Key

PNLIZTGZMGUPNP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C(C)C)O

Origin of Product

United States

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